

4-Bromo-6-iodo-1H-indazole chemical properties

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Compound of Interest

Compound Name: **4-Bromo-6-iodo-1H-indazole**

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An In-Depth Technical Guide to **4-Bromo-6-iodo-1H-indazole** for Advanced Chemical Research

Executive Summary

4-Bromo-6-iodo-1H-indazole is a di-halogenated heterocyclic compound of significant interest in modern medicinal chemistry and drug discovery. Its structural arrangement, featuring an indazole core with bromine and iodine substituents at the C4 and C6 positions respectively, provides two distinct reactive centers for synthetic modification. This differential reactivity allows for selective, sequential functionalization, making it a highly valuable and versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its utility for researchers and professionals in pharmaceutical development.

Introduction to Halogenated Indazoles

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.^{[1][2]} Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.^{[1][3]} Halogenated indazoles, in particular, serve as crucial intermediates, enabling the introduction of diverse functional groups through modern cross-coupling reactions.^{[2][4]} **4-Bromo-6-iodo-1H-indazole** stands out due to the presence of two different halogens, offering chemists precise control over molecular

elaboration. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed reactions is a key feature that underpins its synthetic utility.[5]

Physicochemical Properties

The fundamental chemical and physical properties of **4-Bromo-6-iodo-1H-indazole** are summarized below. These characteristics are essential for its handling, reaction setup, and purification.

Property	Value	Source(s)
Chemical Name	4-Bromo-6-iodo-1H-indazole	[6][7]
CAS Number	885518-97-8	[7][8][9]
Molecular Formula	C ₇ H ₄ BrIN ₂	[6]
Molecular Weight	322.93 g/mol	[6][10]
Physical Form	Solid	[10]
InChI Key	VOEAVIHSQGOANQS-UHFFFAOYSA-N	[10]
Purity	Typically ≥95%	[7][10]
Storage	Refrigerator	[10]

Synthesis and Mechanistic Insights

The synthesis of di-halogenated indazoles often involves multi-step sequences starting from readily available precursors. A common strategy involves the halogenation of a pre-formed indazole core. For instance, the synthesis of a related compound, 6-bromo-3-iodo-1H-indazole, is achieved by the direct iodination of 6-bromo-1H-indazole using iodine in the presence of a base like potassium hydroxide.[3]

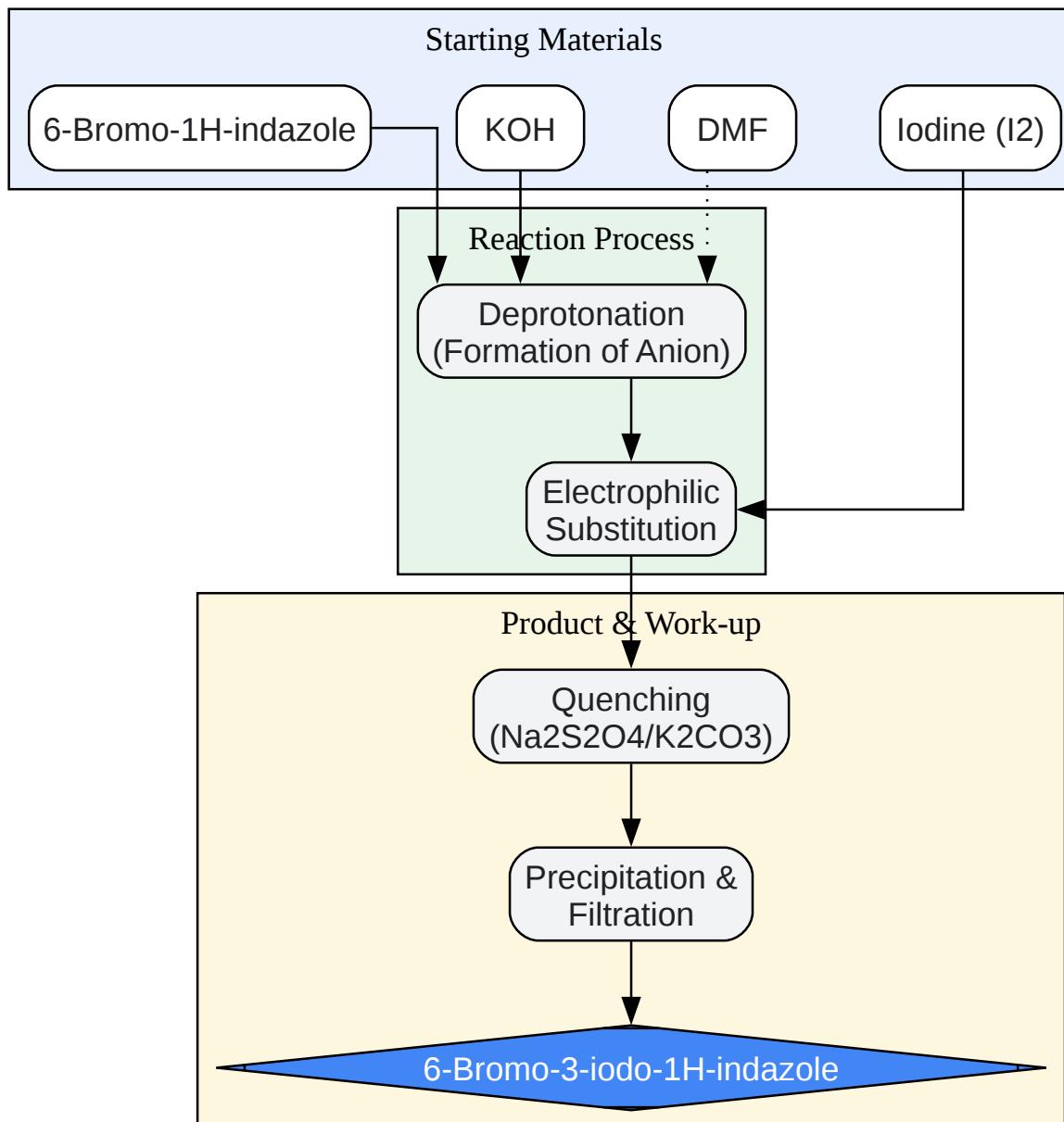
A plausible and efficient route to **4-Bromo-6-iodo-1H-indazole** would likely involve a similar late-stage iodination or bromination of a mono-halogenated indazole precursor, or the cyclization of a suitably substituted o-toluidine derivative.[11]

Representative Experimental Protocol: Iodination of 6-Bromo-1H-indazole

This protocol for a related isomer illustrates the general methodology for C-I bond formation on an indazole ring.^[3]

- **Dissolution:** Dissolve 6-bromo-1H-indazole (1.0 equiv.) in dimethylformamide (DMF).
- **Base Addition:** Add potassium hydroxide (KOH) (2.0 equiv.) to the solution and stir.
- **Iodination:** Slowly add a solution of iodine (I₂) (1.5 equiv.) in DMF dropwise to the mixture.
- **Reaction:** Stir the reaction mixture at room temperature for approximately 3 hours, monitoring progress by TLC.
- **Work-up:** Pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₄) and potassium carbonate (K₂CO₃) to quench excess iodine and neutralize the acid.
- **Isolation:** A solid precipitate will form. Filter the solid, wash with water, and dry under vacuum to yield the 6-bromo-3-iodo-1H-indazole product.^[3]

Causality: The use of a strong base like KOH is crucial to deprotonate the indazole N-H, forming the indazolide anion. This anion is significantly more nucleophilic than the neutral indazole, facilitating the electrophilic substitution reaction with iodine at the electron-rich C3 position.



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Fig 1: Synthesis workflow for a related bromo-iodo-indazole.

Spectroscopic Profile

The structural characterization of **4-Bromo-6-iodo-1H-indazole** relies on standard spectroscopic techniques.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core. The chemical shifts and coupling patterns will be influenced by the electronic effects of the bromine and iodine substituents. A broad singlet for the N-H proton is also characteristic, though its position can vary.
- ^{13}C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven carbon atoms of the indazole ring. The carbons directly attached to the halogens (C4 and C6) will exhibit chemical shifts influenced by the electronegativity and size of the attached halogen.
- Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 322.93 g/mol .^{[6][10]} The isotopic pattern will be characteristic of a molecule containing one bromine atom ($^{79}\text{Br}/^{81}\text{Br}$ in an approximate 1:1 ratio) and one iodine atom (^{127}I).

Chemical Reactivity and Synthetic Utility

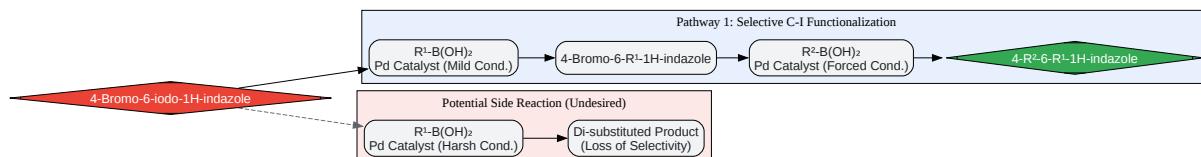
The primary value of **4-Bromo-6-iodo-1H-indazole** in synthesis lies in its capacity for selective, sequential cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This reactivity difference allows for selective functionalization at the C6 position while leaving the C4 bromine intact for a subsequent transformation.

Commonly employed transformations include:

- Suzuki-Miyaura Coupling: Formation of C-C bonds with boronic acids/esters.^{[3][5]}
- Sonogashira Coupling: Formation of C-C bonds with terminal alkynes.^[5]
- Buchwald-Hartwig Amination: Formation of C-N bonds with amines.^[5]
- Heck Coupling: Formation of C-C bonds with alkenes.^[3]

Trustworthiness through Self-Validation: A typical experimental design would involve first performing a Suzuki coupling at a low catalyst loading and temperature to selectively react at the C6-I position. After purification of the mono-coupled product (4-bromo-6-aryl-1H-indazole), the reaction conditions (e.g., higher temperature, different ligand) can be modified to facilitate a

second coupling reaction at the C4-Br position. This step-wise approach provides unambiguous validation of the differential reactivity.



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Fig 2: Diagram of selective cross-coupling reactivity.

Applications in Medicinal Chemistry

4-Bromo-6-iodo-1H-indazole is a high-value intermediate for synthesizing complex drug candidates. Its utility is particularly pronounced in the development of kinase inhibitors for cancer therapy, where the indazole core often serves as a hinge-binding motif.[11][12] By using the sequential cross-coupling strategy described above, medicinal chemists can rapidly generate libraries of analogues, attaching different chemical moieties at the C4 and C6 positions to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics.

Safety and Handling

As a halogenated organic compound and active chemical intermediate, **4-Bromo-6-iodo-1H-indazole** must be handled with appropriate care.

- GHS Hazard Statements:

- H302: Harmful if swallowed.[10]

- H315: Causes skin irritation.[[10](#)][[13](#)]
- H319: Causes serious eye irritation.[[10](#)][[13](#)]
- H332: Harmful if inhaled.[[10](#)]
- H335: May cause respiratory irritation.[[10](#)][[14](#)]
- Precautionary Measures:
 - Work in a well-ventilated area or fume hood.[[15](#)][[16](#)]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[[16](#)][[17](#)]
 - Avoid breathing dust and contact with skin and eyes.[[15](#)][[17](#)]
 - Store in a cool, dry place, typically in a refrigerator, with the container tightly sealed.[[10](#)][[15](#)]

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